molecular formula C14H16O3 B12425607 5-Methoxy-1-(methoxymethoxy)-2-methyl-naphthalene-d3

5-Methoxy-1-(methoxymethoxy)-2-methyl-naphthalene-d3

Cat. No.: B12425607
M. Wt: 235.29 g/mol
InChI Key: NRYWGOZZHUJGQY-FIBGUPNXSA-N
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Description

5-Methoxy-1-(methoxymethoxy)-2-methyl-naphthalene-d3 is a deuterated derivative of a naphthalene compound Deuterium, a stable isotope of hydrogen, is often used in chemical research to study reaction mechanisms and metabolic pathways due to its unique properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1-(methoxymethoxy)-2-methyl-naphthalene-d3 typically involves multiple steps:

    Starting Material: The synthesis begins with a naphthalene derivative.

    Methoxylation: Introduction of methoxy groups (-OCH3) at specific positions on the naphthalene ring.

    Deuteration: Incorporation of deuterium atoms, often achieved through catalytic exchange reactions using deuterium gas (D2) or deuterated solvents.

    Methoxymethoxy Protection: Protection of hydroxyl groups by converting them into methoxymethoxy groups (-OCH2OCH3) to prevent unwanted reactions during subsequent steps.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch reactors where the above synthetic steps are optimized for yield and purity. Key considerations include:

    Catalyst Selection: Efficient catalysts for deuteration and methoxylation.

    Reaction Conditions: Optimal temperature, pressure, and solvent systems to maximize product formation.

    Purification: Techniques such as crystallization, distillation, and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1-(methoxymethoxy)-2-methyl-naphthalene-d3 can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of methoxy groups to hydroxyl groups.

    Substitution: Electrophilic or nucleophilic substitution reactions at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).

Major Products

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of hydroxylated naphthalenes.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

    Isotope Labeling: Used in studies of reaction mechanisms and kinetic isotope effects.

    Synthesis: Intermediate in the synthesis of more complex organic molecules.

Biology

    Metabolic Studies: Tracing metabolic pathways in biological systems using deuterium-labeled compounds.

Medicine

    Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion (ADME) of drugs.

Industry

    Material Science: Potential use in the development of deuterated materials with unique properties.

Mechanism of Action

The mechanism by which 5-Methoxy-1-(methoxymethoxy)-2-methyl-naphthalene-d3 exerts its effects depends on its specific application. In metabolic studies, deuterium atoms replace hydrogen atoms, allowing researchers to track the compound through various biochemical pathways. The presence of deuterium can also affect reaction rates and mechanisms due to the kinetic isotope effect, where bonds involving deuterium are typically stronger and less reactive than those involving hydrogen.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-1-tetralone
  • 6-Methoxy-1-tetralone
  • 2-Methyl-1-tetralone

Comparison

Compared to its non-deuterated analogs, 5-Methoxy-1-(methoxymethoxy)-2-methyl-naphthalene-d3 offers unique advantages in research due to its isotopic labeling. This allows for more precise studies of reaction mechanisms and metabolic pathways. Additionally, the presence of methoxymethoxy groups provides protection during synthetic transformations, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C14H16O3

Molecular Weight

235.29 g/mol

IUPAC Name

5-methoxy-1-(methoxymethoxy)-2-(trideuteriomethyl)naphthalene

InChI

InChI=1S/C14H16O3/c1-10-7-8-11-12(14(10)17-9-15-2)5-4-6-13(11)16-3/h4-8H,9H2,1-3H3/i1D3

InChI Key

NRYWGOZZHUJGQY-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=C(C2=C(C=C1)C(=CC=C2)OC)OCOC

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC=C2)OC)OCOC

Origin of Product

United States

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